molecular formula C18H19ClN4O4 B234517 (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine CAS No. 155271-45-7

(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine

Cat. No. B234517
CAS RN: 155271-45-7
M. Wt: 390.8 g/mol
InChI Key: XZZJJXPBIPVGCJ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the xanthine family, which is a group of alkaloids that are found in various plants and have stimulant effects on the central nervous system. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications in scientific research.

Mechanism of Action

The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine is not fully understood. However, studies have shown that the compound binds to adenosine receptors in the brain and modulates their activity. Adenosine receptors are involved in various physiological processes, including sleep regulation, pain perception, and inflammation. Therefore, this compound may have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to increase neuronal activity and enhance cognitive function in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine in lab experiments include its high potency and selectivity for adenosine receptors, its fluorescent properties, and its potential use in the development of new drugs for the treatment of neurological disorders. However, the limitations of using this compound include its relatively low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the use of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine in scientific research. These include the development of new drugs for the treatment of neurological disorders, the use of the compound as a fluorescent probe for imaging adenosine receptors in vivo, and the study of its potential use in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been achieved through different methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Heck coupling. These methods involve the reaction of a chlorinated styryl compound with a caffeine derivative in the presence of a catalyst and a suitable solvent. The yield and purity of the synthesized compound depend on the reaction conditions and the choice of reagents.

Scientific Research Applications

(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been used in various scientific research applications, including as a fluorescent probe for imaging adenosine receptors, as a tool for studying the role of adenosine receptors in the central nervous system, and as a potential therapeutic agent for the treatment of neurodegenerative diseases. The compound has also been studied for its potential use in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

CAS RN

155271-45-7

Molecular Formula

C18H19ClN4O4

Molecular Weight

390.8 g/mol

IUPAC Name

8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C18H19ClN4O4/c1-21-12(20-16-14(21)17(24)23(3)18(25)22(16)2)9-7-10-6-8-11(26-4)15(27-5)13(10)19/h6-9H,1-5H3/b9-7+

InChI Key

XZZJJXPBIPVGCJ-VQHVLOKHSA-N

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl

SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)Cl

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)Cl

synonyms

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3,7-trimethyl-,(E)-

Origin of Product

United States

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